3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Overview
Description
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a pharmaceutical reference standard and an intermediate . It is also known as Bumetanide Impurity B . The molecular formula is C13H12N2O5S and the molecular weight is 308.31 .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . The monoisotopic mass is 308.046692 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 555.3±60.0 °C at 760 mmHg . The compound has a molar refractivity of 75.5±0.4 cm3 . It has 7 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds . The polar surface area is 141 Å2 .Scientific Research Applications
Comprehensive Analysis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid Applications
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Pharmaceutical Reference Standards: This compound serves as a high-quality reference standard for pharmaceutical testing, particularly as an impurity reference material in the production of Bumetanide . It is crucial for analytical development, method validation, and stability and release testing.
Cardiac Therapeutics Research: As part of the Bumetanide family, this compound is used in the research and development of cardiac drugs and beta blockers . Its role in understanding the pharmacodynamics and pharmacokinetics of cardiac medications is significant.
Anti-inflammatory Drug Development: The compound acts as a lead for designing new anti-inflammatory drugs. It is used as a research tool for studying inflammatory pathways, which can lead to the development of novel therapeutic agents.
Oncology Research: In cancer research, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is utilized to explore tumor pathways and as a precursor for anti-cancer drugs. It aids in understanding the biochemical mechanisms of tumor progression and treatment.
Environmental Impact Studies: Related compounds, such as parabens, have been structurally linked to 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. This connection is used to study the environmental impact of these chemicals, particularly their presence in surface water and sediments.
Therapeutic Agent for Various Diseases: The compound has potential applications as a therapeutic agent for treating a range of diseases. Its biochemical properties allow it to interact with various biological pathways, offering a broad spectrum of therapeutic possibilities.
Safety and Hazards
Mechanism of Action
- The primary target of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is urease , an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Urease plays a crucial role in nitrogen metabolism and is found in various organisms, including bacteria and plants .
- By inhibiting urease, this compound reduces the production of ammonia, which is essential for pathogenic bacteria (such as Helicobacter pylori) to survive in the acidic environment of the stomach .
- Downstream effects include reduced colonization of H. pylori in the gastric mucosa and potential therapeutic benefits in treating conditions like peptic ulcers .
- Clinically, this effect may contribute to the treatment of conditions associated with urease-producing bacteria, such as peptic ulcers .
Target of Action
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properties
IUPAC Name |
3-amino-4-phenoxy-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZPZSQRCXSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182568 | |
Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |
CAS RN |
28328-54-3 | |
Record name | 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28328-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D69CZ7VGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid in the synthesis of Bumetanide?
A1: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid serves as a crucial starting material in the synthesis of Bumetanide []. The provided research describes a synthetic method where this compound reacts with n-butyl alcohol in the presence of a Lewis acid catalyst to yield Bumetanide []. This method highlights the importance of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid as a direct precursor and its role in achieving a more efficient synthesis of the drug.
Q2: Are there alternative synthetic routes to Bumetanide that do not utilize 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid?
A2: While the provided research focuses on a specific synthetic method utilizing 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid [], exploring alternative synthetic routes for Bumetanide is a common practice in organic chemistry. These alternative routes may involve different starting materials, reagents, and reaction conditions. Investigating and comparing various synthetic strategies can be beneficial for identifying more efficient, cost-effective, or environmentally friendly approaches to drug production.
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